

# Azilsartan: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azilsartan's performance against other antihypertensive agents, supported by a meta-analysis of clinical trial data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of Azilsartan's clinical profile.

# **Executive Summary**

Azilsartan is an angiotensin II receptor blocker (ARB) that has demonstrated significant efficacy in reducing blood pressure in patients with essential hypertension.[1][2] Meta-analyses of numerous randomized controlled trials indicate that Azilsartan, particularly at higher doses, is more effective at lowering both systolic and diastolic blood pressure compared to other ARBs such as olmesartan, valsartan, and candesartan, while maintaining a comparable safety profile. [2][3][4]

# **Comparative Efficacy of Azilsartan**

Meta-analyses consistently show that Azilsartan provides a statistically significant reduction in both clinic and 24-hour ambulatory blood pressure compared to other ARBs and control therapies.



# Azilsartan versus Other Angiotensin II Receptor Blockers (ARBs)

A systematic review and meta-analysis of eleven randomized controlled trials involving 6,024 patients demonstrated that Azilsartan led to a significant reduction in clinical systolic blood pressure (SBP) by a mean difference of -2.85 mmHg and diastolic blood pressure (DBP) by a mean difference of -2.095 mmHg when compared to other ARBs.[3] The efficacy of Azilsartan appears to be dose-dependent, with the 80 mg dose showing the most substantial reduction in SBP.[2][3]

Table 1: Meta-Analysis of Azilsartan vs. Other ARBs - Blood Pressure Reduction[3]

| Comparator | Number of<br>Studies | Total Patients | Mean Difference in Systolic Blood Pressure (mmHg) | Mean Difference in Diastolic Blood Pressure (mmHg) |
|------------|----------------------|----------------|---------------------------------------------------|----------------------------------------------------|
| Other ARBs | 18                   | 6024           | -2.85                                             | -2.095                                             |

#### **Azilsartan versus Olmesartan**

A meta-analysis of five trials with 1,402 patients found that Azilsartan was more effective in reducing office systolic blood pressure than olmesartan, with a weighted mean difference of -2.15 mmHg.[1] However, there was no significant difference in the reduction of office diastolic blood pressure between the two drugs.[1] Another study showed that 80 mg of Azilsartan medoxomil had superior efficacy in lowering 24-hour mean systolic BP compared to 40 mg of olmesartan (-14.3 mmHg vs. -11.7 mmHg).[5][6]

Table 2: Azilsartan vs. Olmesartan - Blood Pressure Reduction[1][5][6]



| Metric                      | Azilsartan<br>Dose | Olmesartan<br>Dose | Mean<br>Difference<br>(mmHg) | 95%<br>Confidence<br>Interval |
|-----------------------------|--------------------|--------------------|------------------------------|-------------------------------|
| Office Systolic<br>BP       | Varies             | Varies             | -2.15                        | -3.78 to -0.53                |
| Office Diastolic            | Varies             | Varies             | -0.99                        | -2.06 to 0.08                 |
| 24-hour Mean<br>Systolic BP | 80 mg              | 40 mg              | -2.6                         | -                             |

#### Azilsartan versus Valsartan

In a comparison with valsartan, 80 mg of Azilsartan medoxomil was found to be superior in reducing 24-hour mean systolic BP compared to 320 mg of valsartan (-14.3 mmHg vs. -10.0 mmHg).[5][6] Both 40 mg and 80 mg doses of Azilsartan medoxomil were also superior to valsartan in reducing clinic systolic BP.[5]

Table 3: Azilsartan vs. Valsartan - Blood Pressure Reduction[5][6]

| Metric                      | Azilsartan Dose | Valsartan Dose | Mean Difference in<br>Placebo-Adjusted<br>24-hour Systolic<br>BP Reduction<br>(mmHg) |
|-----------------------------|-----------------|----------------|--------------------------------------------------------------------------------------|
| 24-hour Mean Systolic<br>BP | 80 mg           | 320 mg         | -4.3                                                                                 |

#### **Azilsartan versus Candesartan**

A 16-week, randomized, double-blind study involving 622 Japanese patients with essential hypertension demonstrated that Azilsartan (20-40 mg) resulted in a significantly greater reduction in sitting diastolic and systolic blood pressure compared to candesartan (8-12 mg).[7] [8] The mean change from baseline in sitting diastolic BP was -12.4 mmHg for Azilsartan and



-9.8 mmHg for candesartan.[7][8] For sitting systolic BP, the mean changes were -21.8 mmHg and -17.5 mmHg, respectively.[7][8]

Table 4: Azilsartan vs. Candesartan - Blood Pressure Reduction at Week 16[7][8]

| Metric              | Azilsartan (20-<br>40 mg) | Candesartan<br>(8-12 mg) | Difference in<br>Mean Change<br>(mmHg) | 95%<br>Confidence<br>Interval |
|---------------------|---------------------------|--------------------------|----------------------------------------|-------------------------------|
| Sitting Diastolic   | -12.4                     | -9.8                     | -2.6                                   | -4.08 to -1.22                |
| Sitting Systolic BP | -21.8                     | -17.5                    | -4.4                                   | -6.53 to -2.20                |

### Safety and Tolerability Profile

Across multiple studies and meta-analyses, Azilsartan has demonstrated a safety and tolerability profile similar to that of other ARBs and placebo.[5][7][8]

#### **Common Adverse Events**

The most frequently reported adverse events in clinical trials for Azilsartan were generally mild to moderate in severity. A meta-analysis of 11 randomized controlled trials found no significant difference in the risk of total adverse events, serious adverse events, or adverse events leading to discontinuation compared to control therapies.[9] However, the 80 mg dose of Azilsartan was associated with a higher risk of dizziness, and the 40 mg dose was associated with a higher risk of urinary tract infection.[9] In a study comparing Azilsartan to valsartan, the most common adverse events were headache, dizziness, and urinary tract infection.[10]

Table 5: Common Adverse Events Reported in Azilsartan Clinical Trials[9][10]



| Adverse Event             | Azilsartan 40 mg             | Azilsartan 80 mg             | Comparator<br>(Valsartan 320 mg) |
|---------------------------|------------------------------|------------------------------|----------------------------------|
| Dizziness                 | -                            | Increased Risk (OR:<br>1.56) | -                                |
| Urinary Tract Infection   | Increased Risk (OR:<br>1.82) | -                            | -                                |
| Headache                  | Similar to Comparator        | Similar to Comparator        | 59.2% (overall AEs)              |
| Treatment-Emergent<br>AEs | 65.4%                        | 65.3%                        | 59.2%                            |

## **Experimental Protocols**

The clinical trials included in these meta-analyses followed rigorous methodologies to ensure the validity and reliability of the findings.

### **Study Design and Patient Population**

The majority of the cited studies were prospective, randomized, double-blind, placebo-controlled, or active-controlled trials.[1][5][6][7][8] Participants were typically adults with a diagnosis of essential hypertension, with some studies focusing on patients with grade I-II hypertension.[7][8] Key inclusion criteria often involved a baseline sitting or ambulatory blood pressure within a specified range (e.g., SBP ≥140 mmHg to <180 mmHg).[11] Exclusion criteria commonly included secondary hypertension, severe renal impairment, and a history of hypersensitivity to ARBs.

#### **Treatment Protocol**

In these trials, patients underwent a washout period for any previous antihypertensive medications before being randomized to receive either Azilsartan, a comparator drug, or a placebo.[12] Doses were often force-titrated, starting at a lower dose and increasing to a target dose over a specified period.[7][8][11] For example, in one study, patients receiving Azilsartan started at 20 mg daily and were titrated to 40 mg daily.[7][8] Treatment duration in these trials typically ranged from 6 to 24 weeks.[10][13]



### **Efficacy and Safety Assessments**

The primary efficacy endpoints in these studies were the change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure, as well as the change in clinic trough sitting blood pressure.[5][6][14] Ambulatory blood pressure monitoring (ABPM) was a key method used to assess 24-hour blood pressure control.[5][6] Safety and tolerability were assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms throughout the study period.

# Visualizations Signaling Pathway of Azilsartan

Azilsartan is an angiotensin II receptor blocker (ARB). It selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.



Click to download full resolution via product page

Caption: Mechanism of action of Azilsartan.

# **Experimental Workflow: PRISMA Flow Diagram**

The following diagram illustrates the typical study selection process in a meta-analysis of Azilsartan clinical trials, following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[15][16]





Click to download full resolution via product page

Caption: PRISMA flow diagram for study selection.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antihypertensive effect of azilsartan versus olmesartan in patients with essential hypertension: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Azilsartan on clinical blood pressure reduction compared to other angiotensin receptor blockers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I-II essential hypertension: a randomized, double-blind clinical study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 10. Comparison of the Novel Angiotensin II Receptor Blocker Azilsartan Medoxomil vs Valsartan by Ambulatory Blood Pressure Monitoring PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azilsartan Medoxomil in the Treatment of Essential Hypertension and Type 2 Diabetes in Asia | Clinical Research Trial Listing [centerwatch.com]
- 12. A Systematic Literature Review and Network Meta-analysis of Azilsartan Medoxomil Compared to Other Anti-hypertensives Efficacy in Lowering Blood Pressure Amongst Mild to Moderate Hypertensive Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]



- 14. The Comparative Effects of Azilsartan Medoxomil and Olmesartan on Ambulatory and Clinic Blood Pressure PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRISMA 2020 flow diagram PRISMA statement [prisma-statement.org]
- 16. aje.com [aje.com]
- To cite this document: BenchChem. [Azilsartan: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587368#meta-analysis-of-azilsartan-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com